Sodium carbonate sulfate
Description
Structure
2D Structure
Properties
CAS No. |
69011-11-6 |
|---|---|
Molecular Formula |
CNa4O7S |
Molecular Weight |
248.03 g/mol |
IUPAC Name |
tetrasodium;carbonate;sulfate |
InChI |
InChI=1S/CH2O3.4Na.H2O4S/c2-1(3)4;;;;;1-5(2,3)4/h(H2,2,3,4);;;;;(H2,1,2,3,4)/q;4*+1;/p-4 |
InChI Key |
GJVBKDIXWWWCSH-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(=O)([O-])[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
69011-11-6 |
Origin of Product |
United States |
Synthetic and Natural Formation Pathways of Sodium Carbonate Sulfate Species
Geological Formation Mechanisms of Naturally Occurring Evaporite Minerals
Sodium carbonate sulfate (B86663) minerals are characteristic of highly alkaline and saline environments. They typically form as evaporites, precipitating from brines that have become concentrated through the evaporation of water. geoscienceworld.orgresearchgate.net These minerals are very soluble and are commonly found as efflorescences in the saline soils of desert regions or as well-formed crystals within continental lacustrine evaporite deposits. geoscienceworld.orgresearchgate.net
The formation of burkeite (Na₆(CO₃)(SO₄)₂) is indicative of specific geochemical conditions, primarily in closed-basin alkaline lakes and geothermal systems. geoscienceworld.orggeoscienceworld.org Key factors influencing its mineralization include:
Temperature : The formation of burkeite generally occurs at elevated temperatures. Studies have shown that burkeite crystals form from aqueous solutions at temperatures above 100°C. geoscienceworld.orgresearchgate.net In geothermal fields, such as at Copahue, Argentina, and Vranjska Banja, Serbia, burkeite has been found precipitated from geothermal fluids with temperatures exceeding 100°C. geoscienceworld.orgresearchgate.net
Brine Composition : Burkeite precipitates from sodium-rich alkaline brines with significant concentrations of both carbonate and sulfate ions. geoscienceworld.org The mineral's stability and formation are dependent on the partial pressure of CO₂ and temperature. researchgate.net It is considered a sulfate-rich compound, containing approximately two moles of sodium sulfate for every one mole of sodium carbonate. researchgate.net
Geological Setting : The typical geological setting for burkeite is in lacustrine salt deposits, often within clay strata. mindat.org It can also form as a result of water-rock interactions, where fluids react with surrounding minerals. researchgate.net In some basaltic environments, the leaching of sodium ions from the host rock and the oxidation of sulfide (B99878) minerals to sulfate can create the necessary conditions for the precipitation of sodium carbonate sulfate species. cambridge.org
Burkeite is rarely found in isolation and is typically part of a larger mineral assemblage characteristic of evaporite deposits. The co-occurring minerals can provide further information about the chemical evolution of the brine from which they precipitated. In the well-studied Searles Lake evaporite deposit in California, burkeite is found in association with a variety of other saline minerals. geoscienceworld.orgusgs.gov Similarly, in geothermal settings, it co-precipitates with other salts. researchgate.net
Table 1: Minerals Commonly Associated with Burkeite in Evaporite Deposits
| Mineral | Chemical Formula | Common Location of Association |
|---|---|---|
| Hanksite | KNa₂₂(SO₄)₉(CO₃)₂Cl | Searles Lake, CA; Copahue, Argentina geoscienceworld.orgusgs.govcambridge.org |
| Halite | NaCl | Searles Lake, CA; Vranjska Banja, Serbia researchgate.netusgs.gov |
| Trona | Na₃(CO₃)(HCO₃)·2H₂O | Searles Lake, CA; Vranjska Banja, Serbia researchgate.netusgs.gov |
| Borax | Na₂(B₄O₇)·10H₂O | Searles Lake, CA usgs.gov |
| Northupite | Na₃Mg(CO₃)₂Cl | Searles Lake, CA geoscienceworld.org |
Controlled Synthesis and Crystallization Methodologies
The synthesis of this compound is achieved through several methods, primarily for industrial purposes or research into its physicochemical properties. These methods range from high-temperature solid-state reactions to controlled crystallization from aqueous solutions.
High-temperature solid-state synthesis, often referred to as the ceramic method, involves the reaction of solid precursors at elevated temperatures to form a new solid product. sigmaaldrich.com In the context of this compound, this involves heating a mixture of solid reactants to induce a chemical reaction. researchgate.net
Research into sulfur capture mechanisms has shown that heating mixtures of solid calcium sulfate (CaSO₄) and sodium carbonate (Na₂CO₃) to temperatures around 850°C leads to the formation of this compound double salts. researchgate.net The process is initiated near the melting temperature of sodium carbonate, where a drastic weight loss is observed, indicating a chemical reaction. researchgate.net The formation of sodium sulfate (Na₂SO₄) within the molten sodium carbonate appears to be a precursor step to the formation of the double salts. researchgate.net The rate and completion of such solid-state reactions are dependent on factors like temperature, the surface area of reactants, and diffusion rates. sigmaaldrich.com
Aqueous solutions of sodium sulfate also exhibit complex phase behavior at high temperatures. The solid anhydrous form of sodium sulfate can persist above the critical point of water, and its solubility in water begins to decrease above 250°C. acs.org
Crystallization from aqueous solutions is a common method for producing this compound salts. This technique is particularly relevant in industrial processes where these salts can cause fouling in equipment like black liquor evaporators in the pulp and paper industry. acs.orgresearchgate.netresearchgate.net
Evaporative crystallization involves concentrating an aqueous solution containing sodium carbonate and sodium sulfate to the point of supersaturation, causing the salts to crystallize. acs.orgntnu.noacs.org The specific crystalline phase that forms—whether it is burkeite, another double salt referred to as dicarbonate (B1257347) (approximate composition 2Na₂CO₃·Na₂SO₄), or a single salt—is highly dependent on temperature and the relative concentrations of carbonate and sulfate in the solution. researchgate.netntnu.no
Research has precisely defined the conditions that favor the crystallization of different species:
At temperatures below 110°C, burkeite is the crystal phase that forms from solutions where the mole fraction of carbonate relative to the total carbonate and sulfate [x = (CO₃/(CO₃+SO₄))] is less than 0.834. ntnu.noaiche.org If the mole fraction is greater than 0.835, sodium carbonate monohydrate crystallizes instead. ntnu.noaiche.org
In the temperature range of 110-115°C, a sharp transition occurs. Burkeite still forms at a mole fraction just under 0.833, but the dicarbonate species begins to crystallize when the mole fraction is between 0.833 and 0.840. ntnu.noaiche.org
At higher temperatures, between 125°C and 135°C, a dicarbonate-rich phase forms when the carbonate mole fraction is between 0.833 and 0.889. ntnu.noaiche.org
An important finding is that solutions that produce burkeite are more likely to crystallize within the bulk of the circulating solution. acs.org In contrast, solutions that form dicarbonate or sodium carbonate show a higher tendency to form scale directly on heat transfer surfaces. acs.org
Table 2: Crystallization Conditions for this compound Salts from Aqueous Solution
| Temperature Range | Carbonate Mole Fraction [x = (CO₃/(CO₃+SO₄))] | Predominant Crystalline Phase |
|---|---|---|
| < 110°C | < 0.834 | Burkeite ntnu.noaiche.org |
| < 110°C | > 0.835 | Sodium Carbonate Monohydrate ntnu.noaiche.org |
| 110-115°C | 0.833 < x < 0.840 | Dicarbonate (2Na₂CO₃·Na₂SO₄) ntnu.noaiche.org |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound (Burkeite) | Na₆(CO₃)(SO₄)₂ |
| Sodium Carbonate | Na₂CO₃ |
| Sodium Sulfate | Na₂SO₄ |
| Sodium carbonate monohydrate | Na₂CO₃·H₂O |
| Dicarbonate (approximate) | 2Na₂CO₃·Na₂SO₄ |
| Hanksite | KNa₂₂(SO₄)₉(CO₃)₂Cl |
| Halite | NaCl |
| Trona | Na₃(CO₃)(HCO₃)·2H₂O |
| Borax | Na₂(B₄O₇)·10H₂O |
| Northupite | Na₃Mg(CO₃)₂Cl |
| Calcite | CaCO₃ |
| Calcium Sulfate | CaSO₄ |
Advanced Aqueous Solution Crystallization Techniques
Membrane Crystallization for Selective Recovery and Co-crystallization Avoidance
Membrane crystallization (MCr) has emerged as a promising technology for the separation and recovery of high-purity sodium carbonate (Na₂CO₃) and sodium sulfate (Na₂SO₄) from mixed aqueous solutions. researchgate.net Such solutions are often generated in industrial processes like the removal of CO₂ and SO₂ from flue gases using an alkaline sodium hydroxide (B78521) solution. researchgate.netscribd.com The MCr process facilitates the creation of a reusable industrial product from these waste streams. researchgate.net
A significant challenge in treating these mixed solutions is the prevention of co-crystallization, where both salts precipitate simultaneously, leading to an impure product. A novel approach has been developed that integrates a precipitation step to specifically remove residual carbonate ions (CO₃²⁻) from the mixture before the final crystallization stage. researchgate.net This allows for the selective recovery of each salt. researchgate.net In this process, hydrophobic microporous membranes act as an interface for vapor-liquid separation. engineering.org.cn Water vapor from the feed solution passes through the membrane pores due to a vapor pressure gradient, while the non-volatile salts are retained, causing the solution to become supersaturated, which induces crystallization. engineering.org.cn
Research has demonstrated that by controlling the operating conditions, it is possible to selectively crystallize the decahydrated forms of the salts: sodium carbonate decahydrate (B1171855) (Na₂CO₃·10H₂O) and sodium sulfate decahydrate (Na₂SO₄·10H₂O). researchgate.netscribd.com Studies on the mass transfer coefficient, a key parameter for process efficiency, found it to be largely independent of the feed concentration, with an average value reported at 7.06 × 10⁻¹¹ m/Pa·s. researchgate.netscribd.com
The integration of membrane crystallization with other membrane processes, such as reverse osmosis (RO), has also been explored to enhance water recovery rates and concentrate the brine before crystallization. ncsu.eduresearchgate.net The ability to control nucleation and crystal growth uniformly at the membrane interface is a key advantage of MCr, often resulting in crystals with higher purity and a more uniform size distribution compared to conventional crystallization methods. mdpi.com
Table 1: Operating Parameters in Membrane Crystallization of Sodium Carbonate and Sodium Sulfate
| Parameter | Value / Observation | Source(s) |
| Feed Composition | Mixed solution of Na₂CO₃ (160-200 g/L) and Na₂SO₄ (60 g/L) | researchgate.net |
| Crystal Forms Obtained | Na₂CO₃·10H₂O and Na₂SO₄·10H₂O | researchgate.netscribd.com |
| Co-crystallization Avoidance | Achieved via a pre-crystallization precipitation step for CO₃²⁻ ions | researchgate.net |
| Overall Mass Transfer Coefficient | 7.06 × 10⁻¹¹ m/Pa·s (average) | researchgate.netscribd.com |
| Process Type | Osmotic membrane distillation-crystallization | researchgate.net |
| Feed Flow Rate | 50 mL/min | scribd.com |
| Permeate Flow Rate | 150 mL/min | scribd.com |
Novel Chemical Process Routes for Sodium Carbonate and Bicarbonate Production from Sodium Sulfate Feedstocks
Given the abundance of sodium sulfate as a natural mineral and an industrial byproduct, significant research has focused on developing economically viable processes to convert it into higher-value products like sodium carbonate (soda ash) and sodium bicarbonate. researchgate.net These novel routes aim to replace or supplement traditional methods like the Solvay or Leblanc processes. mdpi.comwikipedia.org
One of the most studied pathways involves a modification of the ammonia-soda process, where sodium sulfate, instead of sodium chloride, is used as the primary feedstock. mdpi.com In this process, an aqueous solution of sodium sulfate is reacted with ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). google.com This reaction causes the less soluble sodium bicarbonate (NaHCO₃) to precipitate, which can then be separated. google.com The resulting sodium bicarbonate can be sold as a product or calcined (heated) to produce sodium carbonate. google.com The other major product, ammonium (B1175870) sulfate, remains in the mother liquor and has value as a fertilizer. sci-hub.se Studies have optimized this route, achieving a global conversion of 82.5% for sodium bicarbonate production under specific conditions, making it particularly feasible when integrated with industrial CO₂ capture. ufrgs.br
Another innovative approach utilizes calcium oxide (CaO) and an aqueous sodium dichromate solution as a working medium. researchgate.net In this multi-step process, sodium sulfate reacts with calcium oxide in the dichromate solution to precipitate calcium sulfate. The calcium sulfate is subsequently processed to regenerate the CaO and produce sulfur dioxide for sulfuric acid production. The remaining sodium chromate (B82759) solution is then carbonated to precipitate sodium bicarbonate and regenerate the sodium dichromate solution for reuse. researchgate.net This process is highlighted for its potential low cost, minimal corrosion, and reduced pollution. researchgate.net
Other developed methods include:
Double Decomposition: A process that combines the double decomposition reaction of sodium sulfate and ammonium bicarbonate to produce sodium bicarbonate and ammonium sulfate. The ammonium sulfate then reacts with lime powder to produce gypsum and recyclable ammonia. google.com
Antisolvent Crystallization: A new process that uses a mixed organic solvent system of monoethanolamine (MEA) and monoethylene glycol (MEG) to selectively crystallize and separate unreacted sodium sulfate from the ammonium sulfate product in the mother liquor. acs.org
These processes represent a shift towards utilizing abundant and often problematic sodium sulfate streams, turning a potential waste product into valuable chemical commodities while sometimes incorporating by-product synergies, such as fertilizer production or CO₂ utilization. researchgate.netufrgs.br
Table 3: Comparison of Novel Production Routes from Sodium Sulfate
| Process Route | Key Reactants | Primary Product(s) | Key Byproduct(s) | Noteworthy Features | Source(s) |
| Modified Ammonia-Soda | Na₂SO₄, NH₃, CO₂ | NaHCO₃ (→ Na₂CO₃) | (NH₄)₂SO₄ (Ammonium Sulfate) | Utilizes established chemistry; byproduct is a valuable fertilizer. | mdpi.comgoogle.com |
| Calcium Oxide/Dichromate | Na₂SO₄, CaO, Na₂Cr₂O₇, CO₂ | NaHCO₃ (→ Na₂CO₃) | CaSO₄, H₂SO₄ | Working medium is regenerated; low corrosion and pollution. | researchgate.net |
| Double Decomposition | Na₂SO₄, NH₄HCO₃, Lime Powder | Na₂CO₃ | Gypsum (CaSO₄·2H₂O) | Avoids chloride-related pollution issues; produces gypsum. | google.com |
| Antisolvent Crystallization | Na₂SO₄, NH₃, CO₂, MEA, MEG | Na₂CO₃ | (NH₄)₂SO₄ | Uses an organic solvent system to improve separation of unreacted Na₂SO₄. | acs.org |
Phase Equilibria and Physicochemical Stability of Sodium Carbonate Sulfate Systems
Multicomponent Aqueous Phase Equilibria
The behavior of sodium carbonate and sodium sulfate (B86663) in aqueous solutions is best understood through the analysis of phase diagrams, which map the stable solid phases in equilibrium with the liquid phase at different compositions and temperatures.
Ternary Systems: Na₂CO₃–Na₂SO₄–H₂O System
The Na₂CO₃–Na₂SO₄–H₂O system is a foundational ternary system that illustrates the interactions between the two primary salts. The complexity of its phase diagram arises from the numerous hydrated forms of both sodium carbonate and sodium sulfate. scispace.com
The solubility behavior of the Na₂CO₃–Na₂SO₄–H₂O system is typically investigated under isothermal (constant temperature) or polythermal (varying temperature) conditions. Isothermal studies provide data on the solubility limits of the salts and the compositions of solutions that are in equilibrium with specific solid phases at a single temperature. For instance, at 298.15 K (25 °C), the phase diagram has been determined using methods like isothermal titration microcalorimetry (ITC). scispace.com At this temperature, the individual solubilities of Na₂CO₃ and Na₂SO₄ were found to be 22.52% and 21.22% by mass, respectively. scispace.com The addition of the second salt generally decreases the solubility of the first due to the common ion effect.
Polythermal methods are employed to understand how temperature changes affect the solubility and the stability of different phases, which is crucial for processes like fractional crystallization that rely on temperature swings. researchgate.net These studies help in determining the metastable zone width, which is the range of supersaturation where spontaneous crystallization is unlikely to occur. researchgate.net For example, at 70°C, the solubility diagram's liquidus curve shows three crystallization branches corresponding to the initial components and a double salt, 2Na₂SO₄·Na₂CO₃. garph.co.uk
Table 1: Solubility Data for the Ternary System Na₂CO₃–Na₂SO₄–H₂O at 298.15 K Data derived from experimental measurements using isothermal titration microcalorimetry. scispace.com
Both sodium carbonate and sodium sulfate can exist in various states of hydration. Sodium carbonate forms a decahydrate (B1171855) (natron, Na₂CO₃·10H₂O), a heptahydrate (Na₂CO₃·7H₂O), and a monohydrate (thermonatrite, Na₂CO₃·H₂O). scispace.comwikipedia.org Sodium sulfate forms a stable decahydrate (mirabilite, Na₂SO₄·10H₂O) and a metastable heptahydrate (Na₂SO₄·7H₂O). scispace.comnih.gov
In the ternary system, these hydrated salts can crystallize depending on the temperature and solution composition. scispace.com Furthermore, a double salt known as burkeite, with a composition approximating 2Na₂SO₄·Na₂CO₃, is a significant phase in this system. researchgate.netacs.org The formation of these different solid phases is a complex process. researchgate.net For instance, the transition between thenardite (anhydrous Na₂SO₄) and mirabilite (Na₂SO₄·10H₂O) occurs below 32°C in the presence of increasing humidity. researchgate.net The metastable Na₂SO₄·7H₂O can transform into the anhydrous Na₂SO₄ at 296.61 K (23.46°C). scispace.com The dissolution of a more soluble, lower hydrate (B1144303) and the subsequent precipitation of a less soluble, higher hydrate is a key mechanism for phase transitions. ugr.es These transitions between different hydrated phases, particularly involving metastable forms, are considered a primary reason why salt systems like sodium sulfate are highly effective in causing physical weathering of materials. aps.org
Higher-Order Aqueous Systems: Quaternary and Quinary Systems Involving Na⁺, K⁺, Ca²⁺, CO₃²⁻, SO₄²⁻, HCO₃⁻
The phase behavior becomes significantly more complex in higher-order systems that include additional ions such as potassium (K⁺), calcium (Ca²⁺), and bicarbonate (HCO₃⁻). These systems are representative of many natural brines and industrial process liquors. acs.orgosti.gov The study of these systems involves mapping multi-dimensional phase diagrams to identify the conditions under which various single and mixed salts crystallize. ppublishing.org
According to Gibbs' phase rule for an isothermal-isobaric system, the degrees of freedom are given by F = C - P, where C is the number of components and P is the number of phases. acs.org
Invariant points are points in the phase diagram where the maximum number of solid phases are in equilibrium with the solution, leaving zero degrees of freedom (at a fixed temperature and pressure). In a quaternary system, an invariant point involves three solid phases in equilibrium with the liquid phase, while in a quinary system, it involves four. acs.orgphasediagram.dk
Univariant curves represent conditions where one fewer solid phase is in equilibrium than at an invariant point, leaving one degree of freedom (the composition can vary along the curve). phasediagram.dk
These geometric features of the phase diagram are determined experimentally through methods like isothermal solution saturation or predicted using thermodynamic models and translation methods. researchgate.netresearchgate.net
Examples from various systems include:
Quaternary System (Na⁺, K⁺, CO₃²⁻, SO₄²⁻, H₂O): At 273.15 K (0°C), the phase diagram consists of four invariant points and nine univariant curves. acs.orgresearchgate.net
Quaternary System (Na⁺, Cl⁻, CO₃²⁻, SO₄²⁻, H₂O): At 353.15 K (80°C), the diagram features two invariant points and five univariant curves. researchgate.net
Quinary System (Na⁺, K⁺, Cl⁻, CO₃²⁻, SO₄²⁻, H₂O): At 35°C, this complex system has six invariant points where four salts co-exist, and 19 univariant curves where three salts are in equilibrium. nih.gov
Quinary System (Na⁺, K⁺, SO₄²⁻, CO₃²⁻, HCO₃⁻, H₂O): At 75°C, studies have identified 13 invariant points and 36 monovariant curves. researchgate.net
Table 2: Invariant Points in Selected Quaternary and Quinary Systems This table summarizes the number of invariant points and the solid phases in equilibrium at those points for different multicomponent systems at specified temperatures.
Each univariant curve in a phase diagram encloses a crystallization field (or divariant field), which represents the range of solution compositions where a specific solid phase (or a pair of solid phases in higher-order systems) is the stable solid in equilibrium with the liquid. ppublishing.org The size and shape of these fields indicate the propensity of each salt to crystallize from the solution.
Key solid phases and crystallization fields identified in these systems include:
In the Na⁺, K⁺, CO₃²⁻, SO₄²⁻, H₂O quaternary system at 273.15 K , there are six distinct crystallization fields corresponding to sodium sulfate decahydrate (Na₂SO₄·10H₂O), potassium sulfate (K₂SO₄), sodium carbonate decahydrate (Na₂CO₃·10H₂O), potassium carbonate hydrate (K₂CO₃·1.5H₂O), and two double salts: a potassium-sodium carbonate (K₂CO₃·Na₂CO₃·12H₂O) and burkeite (2Na₂SO₄·Na₂CO₃). acs.org
In the Na⁺, Cl⁻, CO₃²⁻, SO₄²⁻, H₂O quaternary system at 353.15 K , four crystallization fields are present for NaCl, Na₂SO₄, Na₂CO₃·H₂O, and the double salt 2Na₂SO₄·Na₂CO₃. researchgate.net
In the Na⁺, K⁺, SO₄²⁻, CO₃²⁻, HCO₃⁻, H₂O quinary system at 75°C , a total of 12 different solid phases can form, leading to 34 divariant fields where two distinct solid phases co-crystallize. researchgate.net
In the Na⁺, K⁺, Cl⁻, SO₄²⁻, CO₃²⁻, H₂O quinary system at 35°C , there are 21 divariant fields saturated with two solid phases. nih.gov The solid phases include simple salts like halite (NaCl), sylvite (KCl), thenardite (Na₂SO₄), and various double and hydrated salts. nih.gov
The analysis of these fields is critical for designing separation processes. For example, a salt with a large crystallization field is easier to precipitate and purify, while a salt with a small field may be more difficult to recover. researchgate.net
Effects of Salting-Out Agents and Mixed Solvents on Phase Behavior
The phase behavior of the sodium carbonate-sodium sulfate-water system is significantly influenced by the presence of additional electrolytes, known as salting-out agents, and by the use of mixed solvents. These additives alter the solubility of the primary salts, thereby shifting the phase boundaries and influencing which solid phase crystallizes.
The addition of salting-out agents like sodium chloride (NaCl) and sodium hydroxide (B78521) (NaOH) modifies the solid-liquid equilibrium. In the NaOH–Na₂CO₃–Na₂SO₄–H₂O system at 363.15 K (90°C), the presence of NaOH affects the solubility of both sodium carbonate and sodium sulfate, leading to the precipitation of different solid phases, including a solid solution of gamma-salt (mNa₂SO₄·nNa₂CO₃). acs.org The salting-out effect is driven by the competition for water molecules for hydration. Ions with a higher charge density and more negative Gibbs free energy of hydration, such as sulfate (SO₄²⁻) compared to nitrate (B79036) (NO₃⁻), are more effective at salting-out, meaning they reduce the solubility of other solutes more effectively. srce.hr For instance, the salting-out ability in certain aqueous two-phase systems follows the order Na₂SO₄ > (NH₄)₂SO₄ > NH₄NO₃. srce.hr
Mixed solvents, such as water-ethanol or water-ethylene (B12542467) glycol mixtures, also profoundly alter phase behavior. In water-ethanol mixed solvents, the solubility of sodium sulfate decreases, an effect that can be further manipulated by the presence of acids like HCl. researchgate.net The use of ethylene (B1197577) glycol in the Na₂CO₃-NaHCO₃-H₂O system has also been studied to understand its impact on solubility. acs.org These organic solvents reduce the dielectric constant of the solvent mixture, which generally decreases the solubility of inorganic salts and can be used to induce crystallization. researchgate.netresearcher.life The choice of solvent and the presence of salting-out agents are therefore critical parameters for controlling precipitation and separation processes in these systems. acs.orgscispace.com
Double Salt Crystallization and Solid Solution Phenomena
The co-crystallization of sodium carbonate and sodium sulfate from aqueous solutions frequently leads to the formation of double salts, most notably Burkeite and a carbonate-rich phase often referred to as dicarbonate (B1257347). The formation of these phases is highly dependent on the solution composition and temperature.
Burkeite (Na₂CO₃·2Na₂SO₄) Formation and Compositional Ranges
Burkeite is a double salt with the nominal stoichiometric formula Na₂CO₃·2Na₂SO₄. tappi.org However, it is more accurately described as a crystalline solid solution, Na₆SO₄(₂-y)CO₃(₁+y), where the composition can vary. researchgate.net Its formation is favored in solutions where sodium sulfate is the more abundant of the two salts.
The crystallization of Burkeite versus other phases is dictated by the temperature and the molar ratio of carbonate to sulfate in the solution. At temperatures between 110-115°C, Burkeite is the expected crystalline phase when the mole fraction of carbonate, x = [CO₃]/([CO₃]+[SO₄]), is less than approximately 0.833. ntnu.no Below 110°C, Burkeite crystallizes for x < 0.834. ntnu.no In industrial processes such as black liquor evaporation, Burkeite is often the first salt to precipitate. tappi.orgresearchgate.net As Burkeite, a sulfate-rich compound, crystallizes, it depletes the solution of sulfate, causing the carbonate-to-sulfate ratio in the remaining liquor to increase, which can lead to the subsequent crystallization of other phases. tappi.org
| Temperature (°C) | Carbonate Mole Fraction (x) | Predominant Crystalline Phase |
| < 110 | < 0.834 | Burkeite |
| 110 - 115 | < 0.833 | Burkeite |
| 125 - 135 | < 0.833 | Burkeite |
This table summarizes the compositional ranges for Burkeite formation at different temperatures based on available research data. ntnu.no
Sodium Sulfate Dicarbonate (2Na₂CO₃·Na₂SO₄) Crystallization and Process-Specific Stability
A second critical double salt in this system is sodium sulfate dicarbonate, which has an approximate composition of 2Na₂CO₃·Na₂SO₄. tappi.orgntnu.no The formation of this carbonate-rich phase is a primary concern in industrial settings, particularly in the pulp and paper industry, where it is a major contributor to the fouling of heat-transfer equipment in black liquor evaporators. researchgate.netresearchgate.net
The crystallization of dicarbonate occurs under specific conditions of temperature and solution composition. It precipitates from supersaturated solutions when the temperature is above 110°C and the carbonate mole fraction (x) is in a specific, higher range compared to that for Burkeite. ntnu.no For example, at 110-115°C, a sharp transition from Burkeite to dicarbonate crystallization occurs when x is between 0.833 and 0.840. ntnu.no At slightly higher temperatures of 125-135°C, the range for dicarbonate formation expands to an x value between 0.833 and 0.889. ntnu.no Studies have verified that sodium sulfate dicarbonate is a unique and stable phase under these process conditions and not a metastable intermediate. researchgate.net Its tendency to form scale on heat transfer surfaces is more pronounced than that of Burkeite. researchgate.netresearchgate.net
| Temperature (°C) | Carbonate Mole Fraction (x) | Predominant Crystalline Phase |
| 110 - 115 | 0.833 < x < 0.840 | Dicarbonate |
| 125 - 135 | 0.833 < x < 0.889 | Dicarbonate |
This table outlines the specific temperature and compositional conditions that favor the crystallization of sodium sulfate dicarbonate. ntnu.no
Nucleation and Growth Kinetics of Sodium Carbonate Sulfate Crystals
The kinetics of crystallization, encompassing both nucleation and crystal growth, are fundamental to controlling the formation of this compound double salts. gatech.edu The rate of these processes depends on factors such as supersaturation, temperature, and the presence of impurities. gatech.eduacs.org
The metastable zone width (MSZW), which represents the supersaturation range where spontaneous nucleation is unlikely, is a key parameter in understanding nucleation kinetics. For the Na₂CO₃-Na₂SO₄-H₂O system, the MSZW has been determined as a function of total solute concentration and the carbonate-to-sulfate ratio. researchgate.netacs.org Classical nucleation theory can be used to correlate the MSZW with the effects of temperature and solute concentration on the kinetics of primary nucleation. acs.org Impurities can have a significant impact; for instance, calcium ions (Ca²⁺) have been found to inhibit the nucleation of Burkeite by substituting into the crystal lattice. researchgate.netresearchgate.net Conversely, the presence of organic materials from black liquor or added sodium hydroxide can reduce the metastable zone width, promoting nucleation. researchgate.net
Once nuclei are formed, crystal growth is governed by mass transfer and surface integration kinetics. For the concurrent crystallization of sodium carbonate decahydrate and sodium sulfate decahydrate, the kinetics are similar to their individual crystallization behaviors. mdpi.com However, if only one component crystallizes, its growth rate can be significantly affected by the presence of the other. For example, when sodium carbonate decahydrate crystallizes while sodium sulfate remains in solution, its mean mass transfer coefficient is about an order of magnitude lower than in a binary system. mdpi.com
| System Condition | Kinetic Parameter | Value/Observation |
| Na₂CO₃ decahydrate crystallizing alone (from ternary solution) | Mass Transfer Coefficient (kg,CO3) | ~6 x 10⁻⁷ m/s |
| Na₂SO₄ decahydrate growth (diffusion-limited) | Mass Transfer Coefficient (kg,SO4) | (9 ± 5) x 10⁻⁶ m/s |
| Burkeite Nucleation | Inhibitor | Calcium ions (Ca²⁺) |
| Burkeite Nucleation | Promoter | Sodium Hydroxide, Black Liquor Organics |
This table presents key kinetic data and influencing factors for the nucleation and growth of sodium carbonate and sulfate crystals. researchgate.netmdpi.com
Hydrothermal Stability and Ageing Effects on Double Salt Crystalline Phases
The stability of the double salt crystalline phases under hydrothermal conditions (elevated temperature and pressure in an aqueous environment) and over time is crucial for both industrial applications and geological interpretations.
Research has confirmed that both Burkeite and sodium sulfate dicarbonate exhibit considerable hydrothermal stability. Burkeite is known to be thermally stable to high temperatures, with sharp X-ray diffraction peaks appearing after synthesis at temperatures above 600°C. researchgate.net Sodium sulfate dicarbonate has been found to be hydrothermally stable at temperatures up to 145°C. ntnu.no Studies using X-ray diffraction, calorimetry, and microscopy on dicarbonate salts generated under conditions mimicking industrial processes have verified that it exists as a unique, stable phase and does not readily transform during in-process aging. researchgate.net This stability confirms that its formation in industrial equipment is not a transient or metastable phenomenon. researchgate.net
In geological or planetary contexts, such as the surface of Jupiter's moon Europa, the stability of hydrated sulfate salts is critical. Models predict that highly hydrated sulfates of magnesium and sodium would be stable in ice-bearing materials. researchgate.net The ageing of these crystalline phases involves processes like dehydration, which is dependent on temperature and water vapor pressure. researchgate.net In industrial settings, while the primary crystalline phases like dicarbonate are stable at process temperatures, changes in solution composition or temperature during shutdowns or upsets can lead to phase transformations. ntnu.noresearchgate.net The long-term behavior and potential for phase changes are influenced by the surrounding solution and thermal history.
Thermodynamic Modeling and Computational Approaches for Sodium Carbonate Sulfate Systems
Development of Solubility Models for Electrolyte Solutions
Modeling the solubility of sodium carbonate and sodium sulfate (B86663), especially the formation of the double salt burkeite and its solid solutions, requires robust models that can accurately describe the behavior of ions in concentrated electrolyte solutions.
The Pitzer model is a widely used and successful framework for describing the thermodynamic properties of electrolyte solutions over a wide range of concentrations. It is a semi-empirical model that accounts for both long-range electrostatic interactions (based on the Debye-Hückel theory) and short-range ionic interactions through a series of virial coefficients. researchgate.netresearchgate.net
In the context of sodium carbonate sulfate systems, the Pitzer equations are fundamental for calculating the ionic activity coefficients of Na⁺, CO₃²⁻, and SO₄²⁻ ions in aqueous solutions. researchgate.net This information is crucial for developing thermodynamically consistent solubility models. Researchers have developed models for the Na-CO₃-SO₄-H₂O system that are based on a thermodynamic definition of a solubility constant, incorporating Pitzer ionic activity coefficients to represent the non-ideal behavior of the solution. researchgate.net These models can predict the solubility and the composition of the precipitating solid phase. acs.orgresearchgate.net
The Pitzer formalism has also been successfully used to correlate other thermodynamic properties, such as the heat capacities and apparent molar volumes of aqueous solutions of sodium carbonate and sodium sulfate. murdoch.edu.auacs.org For instance, heat capacity data for Na₂CO₃(aq) and Na₂SO₄(aq) have been correlated using Pitzer equations, though corrections for the hydrolysis of the carbonate ion are necessary at low concentrations. murdoch.edu.auacs.org
Table 1: Pitzer Model Parameters for Selected Aqueous Electrolytes at 298.15 K This table is for illustrative purposes and shows typical parameters used in Pitzer models. Actual values can vary based on the specific model and experimental data used for fitting.
| Electrolyte | β⁽⁰⁾ | β⁽¹⁾ | β⁽²⁾ | Cᵠ |
| NaCl | 0.0765 | 0.2664 | 0 | 0.00127 |
| Na₂SO₄ | 0.01958 | 1.113 | 0 | 0.00497 |
| Na₂CO₃ | 0.0399 | 1.395 | 0 | 0.0044 |
Source: Data compiled from various thermodynamic databases and literature sources.
While the Pitzer model describes the aqueous phase, predicting the composition of the solid phase that precipitates from a Na₂CO₃-Na₂SO₄ solution requires further modeling, especially due to the formation of solid solutions. Two main types of models are employed: empirical and mechanistic.
Empirical models are mathematical descriptions derived from experimental data without a deep theoretical basis. researchgate.net For the sodium carbonate-sulfate system, a notable empirical model has been developed to predict solubility and solid-phase composition within the precipitation region of burkeite. This model takes the form of a two-parameter empirical parabola and has been successfully applied to high-temperature solutions (e.g., 100-115°C and 150°C). acs.orgresearchgate.net Experimental solubility data for other phases, such as the carbonate-rich double salt known as dicarbonate (B1257347), have also been used to fit similar empirical solubility models. ntnu.no
Mechanistic models , in contrast, are based on fundamental thermodynamic principles, such as reactions described by mass action laws. researchgate.net A thermodynamically based approach has been used for both burkeite and dicarbonate solid solutions. researchgate.netntnu.no These models are more powerful than traditional Gibbs free energy minimization approaches, which require the chemical composition of the solid species to be predefined. researchgate.net Mechanistic models offer the flexibility to predict the composition of an equilibrium solid phase that precipitates as a solid solution, which is a key feature of the burkeite system. researchgate.net These models are crucial for understanding the complex crystallization processes that lead to fouling on heat-transfer surfaces. ntnu.no
Advanced Thermodynamic Frameworks for Multicomponent Systems
In many industrial settings, such as high-temperature corrosion or molten salt applications, this compound is part of a more complex multicomponent system. Predicting phase equilibria in these systems requires more advanced thermodynamic frameworks.
The Modified Quasichemical Model in the Quadruplet Approximation (MQMQA) is a sophisticated model used for modeling the liquid phase (molten salts) in multicomponent systems. scispace.comacs.org It has been successfully applied to systems containing (Na₂CO₃ + Na₂SO₄ + Na₂S + K₂CO₃ + K₂SO₄ + K₂S) and other salts. researchgate.net
The core of the MQMQA is its ability to account for short-range ordering among ions. scispace.comacs.orgchemeo.com The model assumes that cations (like Na⁺ and K⁺) and anions (like CO₃²⁻, SO₄²⁻, and Cl⁻) are distributed on separate cationic and anionic sublattices. acs.org It considers "quadruplets" of ions (two cations and two anions) as the fundamental units. The equilibrium configuration of these quadruplets is determined by minimizing the Gibbs energy of the solution, which reflects the first- and second-nearest-neighbor short-range ordering among the ions. murdoch.edu.auacs.org This allows the model to accurately predict the thermodynamic properties and phase equilibria in complex, multicomponent molten salt systems. scispace.comscispace.com
For the solid phases, particularly solid solutions, the Compound Energy Formalism (CEF) is a powerful and widely used model within the CALPHAD (CALculation of PHAse Diagrams) approach. scispace.com The CEF is used to describe the thermodynamic properties of phases with sublattices where mixing of different species can occur. scispace.comcopernicus.org
In systems containing sodium carbonate and sulfate, the CEF has been used to model solid solutions such as (Na, K)₂(CO₃, SO₄) and (Na, K)₂(CO₃, SO₄, S). researchgate.netscispace.comacs.org The model considers a crystal lattice with one or more sublattices, where different atoms or ions can reside. The Gibbs energy of the phase is described as a function of the composition of each sublattice. This formalism allows for the description of complex solid solutions and has been applied to various phases, including the high-temperature hexagonal solid solution of (Na₂CO₃ + Na₂SO₄ + Na₂CrO₄ + Na₂MoO₄ + K₂CO₃ + K₂SO₄ + K₂CrO₄ + [K₂MoO₄]). murdoch.edu.auscispace.com By combining the MQMQA for the liquid phase and the CEF for the solid solutions, a complete and consistent thermodynamic database can be developed to predict phase diagrams for complex multicomponent salt systems. acs.org
Energetic and Transport Property Modeling
Beyond phase equilibria, the energetic and transport properties of this compound systems are vital for process design and optimization, particularly for heat transfer and mass transport calculations.
Modeling of energetic properties, such as heat capacity, is essential for energy balance calculations. The Pitzer formalism has been effectively used to correlate the apparent molar heat capacities of concentrated aqueous solutions of Na₂SO₄ and Na₂CO₃. murdoch.edu.auacs.org Furthermore, experimental data on densities and sound velocities in these solutions have been used to derive a wide range of thermodynamic properties, including isobaric thermal expansibilities, and isentropic and isothermal compressibilities, which are then expressed as functions of temperature and concentration. acs.org
Transport property modeling focuses on quantities like viscosity, thermal conductivity, and diffusion coefficients. For aqueous electrolyte solutions, semi-empirical models based on Eyring's absolute rate theory can predict viscosity as a function of temperature, ion activities, and ionic strength. copernicus.org Predictive models for the thermal conductivity of multicomponent electrolyte systems have also been developed, accounting for contributions from individual ions and their interactions. scispace.com For the Na₂CO₃-Na₂SO₄-H₂O system, which is prone to causing scaling in industrial evaporators, understanding nucleation kinetics is also critical. acs.org Classical nucleation theory has been combined with measurements of the metastable zone width to model primary nucleation kinetics, providing insight into the conditions that favor the formation of solid deposits. acs.org
Table 2: Selected Thermodynamic and Transport Properties of Aqueous Sodium Sulfate and Sodium Carbonate Solutions This table presents a qualitative summary of properties that are modeled for these systems.
| Property | Description | Relevant Models/Theories |
| Energetic Properties | ||
| Apparent Molar Volume | The volume occupied by one mole of solute at infinite dilution. | Pitzer Formalism |
| Heat Capacity | The amount of heat required to raise the temperature of the solution. | Pitzer Formalism, Picker Calorimetry |
| Isothermal Compressibility | The relative change in volume in response to a change in pressure at constant temperature. | Derived from density and sound velocity data |
| Transport Properties | ||
| Viscosity | The measure of a fluid's resistance to flow. | Eyring's Absolute Rate Theory, Semi-empirical models |
| Thermal Conductivity | The ability of the solution to conduct heat. | Riedel Coefficients, Mixing Rules |
| Diffusion Coefficient | A measure of the rate of diffusion of a species in a medium. | Microheterogeneous Models (for membranes) |
| Nucleation Kinetics | The rate of formation of a new thermodynamic phase (crystal nuclei). | Classical Nucleation Theory |
Source: Compiled from various research articles on thermodynamic and transport modeling. acs.orgmurdoch.edu.auscispace.comcopernicus.orgacs.orgmdpi.com
Heat Capacity Determinations of Aqueous Solutions
The heat capacity of aqueous electrolyte solutions is a fundamental thermodynamic property crucial for processes involving temperature changes. datapdf.com For systems containing sodium carbonate and sodium sulfate, precise heat capacity data are vital for designing and optimizing processes like evaporative crystallization. acs.org
Research has been conducted to measure the heat capacities of aqueous solutions of sodium sulfate (Na₂SO₄) and sodium carbonate (Na₂CO₃) at 25 °C up to near-saturation concentrations. murdoch.edu.auacs.org These measurements are often performed using a Picker flow calorimeter, a technique known for its precision. datapdf.com To ensure accuracy, especially for concentrated solutions, a specific experimental protocol is necessary. murdoch.edu.au The performance of the calorimeter is typically verified using standard solutions, such as aqueous sodium chloride (NaCl). acs.org
In one comprehensive study, the heat capacities for Na₂SO₄(aq) and Na₂CO₃(aq) were measured up to 1.9 mol·kg⁻¹ and 2.5 mol·kg⁻¹, respectively. datapdf.comacs.org The resulting data were correlated using the Pitzer formalism, a widely used model for electrolyte solutions. datapdf.com A key finding was the necessity of correcting the heat capacity data for Na₂CO₃(aq) at low concentrations to account for the hydrolysis of the carbonate ion. datapdf.commurdoch.edu.au
The apparent molar heat capacities (Cpφ) for aqueous solutions of sodium sulfate and sodium carbonate at 25°C show a distinct dependence on molality.
Apparent Molar Heat Capacities (Cpφ) at 25 °C
| Molality (mol·kg⁻¹) | Cpφ (Na₂SO₄) (J·K⁻¹·mol⁻¹) | Molality (mol·kg⁻¹) | Cpφ (Na₂CO₃) (J·K⁻¹·mol⁻¹) |
|---|---|---|---|
| 0.100 | -186.2 | 0.049 | -123.0 |
| 0.499 | -156.4 | 0.247 | -97.5 |
| 0.993 | -136.9 | 0.730 | -77.4 |
| 1.482 | -123.6 | 1.450 | -60.8 |
| 1.884 | -116.3 | 2.456 | -44.5 |
Data sourced from studies utilizing Picker flow calorimetry. murdoch.edu.auacs.org
These experimental determinations and the subsequent modeling efforts provide the essential data needed for the thermal design of processes involving these salts.
Ion Association Thermodynamics in Solution
In electrolyte solutions, oppositely charged ions can form distinct chemical species known as ion pairs. dtu.dkdtu.dk This phenomenon, known as ion association, plays a pivotal role in determining the thermodynamic properties and transport characteristics of the solution. dtu.dkdtu.dk Both sodium sulfate and sodium carbonate are known to form weak ion pairs in aqueous solutions. core.ac.ukresearchgate.net
The thermodynamics of ion association for NaSO₄⁻ and NaCO₃⁻ have been investigated by measuring association constants (Kₐ) as a function of temperature and ionic strength. core.ac.uk A sodium ion-selective electrode is a common tool for these determinations. core.ac.ukmdpi.com The studies aim to quantify the stability of these ion pairs, which is crucial for accurate computer modeling of multicomponent electrolyte solutions like seawater and industrial brines. core.ac.uk
Thermodynamic parameters for the formation of these ion pairs can be calculated from the temperature dependence of the association constants. Research has provided values for the association constants at zero ionic strength (Kₐ°) over a range of temperatures. core.ac.uk For instance, the formation of NaSO₄⁻ is an exothermic process, as indicated by the decrease in Kₐ° with increasing temperature, while the formation of NaCO₃⁻ is endothermic. core.ac.uk
Thermodynamic Association Constants (Kₐ°) at Zero Ionic Strength
| Temperature (°C) | Kₐ° (NaSO₄⁻) | Kₐ° (NaCO₃⁻) |
|---|---|---|
| 10 | 15.8 | 17.1 |
| 25 | 8.5 | 19.1 |
| 40 | 4.6 | 21.0 |
Data obtained using a sodium ion-selective electrode. core.ac.uk
These association constants are vital for stoichiometric calculations in complex solutions, as they can be applied without needing activity coefficients, depending primarily on ionic strength rather than the relative composition of the medium. core.ac.uk While some models have successfully described the solubility of these salts without explicitly including ion pairs, acknowledging their formation provides a more complete and accurate picture of the solution's chemistry, especially for predicting transport properties like diffusion. researchgate.net
Liquid-Liquid Equilibrium Modeling in Aqueous Two-Phase Systems
Aqueous two-phase systems (ATPS) offer an attractive alternative to traditional solvent extraction methods, particularly for the separation of biological materials and in extractive crystallization processes. acs.orgscielo.br These systems can be formed by mixing a polymer, such as polyethylene (B3416737) glycol (PEG), with a salt solution, like sodium sulfate or sodium carbonate. scielo.br
The modeling of liquid-liquid equilibrium (LLE) is essential for designing and optimizing separation processes that utilize ATPS. scielo.br The nonrandom, two-liquid (NRTL) model, expressed in mass fractions, is frequently used to correlate LLE data for these polymer-salt aqueous solutions. scielo.bruitm.edu.my Researchers have determined new interaction energy parameters for the NRTL model using experimental LLE data for various systems, including those with sodium sulfate and sodium carbonate. scielo.br
Studies have investigated LLE for systems such as water + PEG + sodium sulfate and water + PEG + sodium carbonate. scielo.bruitm.edu.my For example, LLE data have been determined for mixtures containing aqueous solutions of sodium carbonate or sodium sulfate with polar organic solvents like acetone (B3395972) or 2-propanol. acs.org The goal of such research is often to develop energy-efficient recovery methods, such as extractive crystallization, for salts like anhydrous sodium sulfate from industrial process liquors. acs.org
The correlation of experimental LLE data with thermodynamic models like the extended UNIQUAC and the mass-fraction-based NRTL model has been shown to be quite satisfactory, with low mean deviations between experimental and calculated compositions. acs.orgscielo.br This successful modeling allows for the reliable prediction of phase behavior over a range of compositions and temperatures, which is critical for process simulation and development. scielo.br
Applied Research and Chemical Engineering of Sodium Carbonate Sulfate Systems
Environmental Chemical Engineering Applications
Sodium carbonate sulfate (B86663) systems play a role in several environmental applications, from wastewater treatment to resource recovery and carbon capture.
Chemical precipitation is a widely used technique for removing dissolved ions from industrial wastewaters by converting them into solid precipitates. researchgate.net Sodium carbonate is particularly relevant for removing certain cations, such as lithium and strontium, which are of environmental concern in waste streams like oil and gas-produced water. researchgate.netnih.gov Strontium can contribute to scale formation, while lithium can be toxic to aquatic life. researchgate.net
The industrial-scale production of lithium carbonate (Li₂CO₃) from brines is typically achieved by adding sodium carbonate. nih.gov However, the efficiency of this process in complex wastewaters can be hindered by the presence of other ions, especially a high magnesium-to-lithium ratio, which can lead to the co-precipitation of magnesium. nih.gov A study investigating the removal of lithium and strontium from highly saline produced water used sodium carbonate and sodium sulfate as precipitating agents. nih.gov The results showed that Na₂CO₃ had limited success in removing lithium, achieving a maximum efficiency of only 10.2%. nih.gov This low efficiency is attributed to lithium's chemical behavior and competitive interactions with more abundant divalent cations in the wastewater. nih.gov
For strontium removal, both sodium carbonate and sodium sulfate are effective due to the low solubility of strontium carbonate (SrCO₃) and strontium sulfate (SrSO₄). nih.gov The same study found that Na₂SO₄ was more effective, achieving a maximum strontium removal of 86%. nih.gov The effectiveness of precipitation for both lithium and strontium was enhanced at higher temperatures (90°C) and higher salt concentrations (0.16 M), which can improve crystal growth and reaction rates. nih.gov In some processes, strontium sulfate precipitate can be regenerated back to strontium carbonate for reuse by reacting it with sodium carbonate. google.com
Table 2: Removal Efficiency of Lithium and Strontium using Sodium Salts Data from a study on oilfield produced water at a salt concentration of 0.16 M and a temperature of 90°C.
| Target Ion | Precipitating Agent | Maximum Removal Efficiency (%) |
|---|---|---|
| Lithium (Li⁺) | Sodium Carbonate (Na₂CO₃) | 10.2 nih.gov |
| Strontium (Sr²⁺) | Sodium Sulfate (Na₂SO₄) | 86.0 nih.gov |
Flue gas desulfurization (FGD) is a critical process for removing sulfur oxides (SOx) from the exhaust gases of fossil fuel power plants and industrial facilities. epa.gov Wet scrubbing systems often use an alkaline reagent to absorb the sulfur dioxide (SO₂). epa.gov While calcium-based systems are common, some processes utilize sodium-based compounds.
The double-alkali process is one such method that uses a clear sodium sulfite (B76179) solution for scrubbing SO₂. google.com This approach avoids many of the scaling problems associated with slurry-based systems. google.com In this process, the spent scrubbing liquor, which is rich in sodium bisulfite, is regenerated by reacting it with lime or limestone. google.com This precipitates insoluble calcium sulfite and sulfate, and the regenerated sodium solution is returned to the scrubber. google.com Sodium carbonate is added to the system to make up for any sodium lost during the operation. google.com
Another application involves the treatment of industrial residues from dry FGD processes that use sodium bicarbonate. google.com These residues contain sodium sulfate, which can be treated with a calcium salt like calcium chloride to precipitate calcium sulfate. google.com This leaves a sodium chloride solution, effectively recovering the sodium value from the waste stream. google.com Innovative processes also aim to recover sulfur directly as a marketable product, such as sodium bisulfite solution, from FGD systems. researchgate.net These methods often involve multiple absorption stages at different pH levels, using a sodium sulfite solution that can be regenerated, thereby creating a valuable product from a waste stream. researchgate.net
Carbon capture, utilization, and storage (CCUS) technologies are being developed to mitigate greenhouse gas emissions. mdpi.com One promising route for CO₂ utilization is its reaction with alkaline solutions to produce stable carbonate salts. Sodium hydroxide (B78521) (NaOH) is a strong candidate for this purpose, as it reacts with CO₂ to form sodium carbonate. researchgate.net
Research has demonstrated that solid sodium hydroxide can be used for direct CO₂ capture, resulting in the formation of high-purity synthetic sodium carbonate, also known as natrite. rsc.org This exothermic reaction not only captures CO₂ but also produces a valuable chemical commodity. rsc.org The resulting sodium carbonate can be sold or used in other industrial processes. rsc.org Alternatively, the sodium carbonate can be "causticized" by treating it with lime (calcium hydroxide) to regenerate the sodium hydroxide for reuse in the capture cycle, a process long-used in the paper industry. rsc.org
Modified versions of the traditional Solvay process are also being explored for CO₂ capture and utilization. mdpi.com These modified approaches aim to use saline brines and CO₂ to produce sodium bicarbonate, which can then be converted to sodium carbonate. mdpi.com By using additives other than ammonia (B1221849), such as calcium hydroxide or potassium hydroxide, these processes can achieve high CO₂ removal efficiency while simultaneously producing valuable sodium salts. mdpi.com This integration of CO₂ capture with chemical production offers a pathway to reduce atmospheric carbon while creating economic value. osti.gov
Materials Science and Geotechnical Engineering Applications of Sodium Carbonate and Sulfate Systems
In materials science and geotechnical engineering, the combined and individual applications of sodium carbonate and sodium sulfate are pivotal in developing innovative and sustainable materials. These alkali and near-neutral salts serve as crucial activators and additives in various industrial processes, from creating environmentally friendly cements to enhancing the efficiency of metal extraction. Their roles are particularly significant in the advancement of alkali-activated materials, pyrometallurgical techniques, and the synthesis of specialized chemical compounds.
Alkali-Activated Cements and Sustainable Construction Materials
The use of sodium carbonate and sodium sulfate as activators in alkali-activated cements (AACs) represents a significant step toward sustainable construction. These materials are alternatives to traditional Portland cement, the production of which accounts for a substantial portion of global carbon dioxide emissions. researchgate.net AACs utilize industrial by-products like blast furnace slag and fly ash as precursors, which are chemically activated to form a hardened binder. rilem.netfrontiersin.org
Sodium carbonate and sodium sulfate are considered weak or near-neutral activators compared to more conventional activators like sodium hydroxide or sodium silicate. nih.govjst-ud.vn This characteristic offers advantages such as lower cost, reduced corrosiveness, and better workability of the fresh paste. researchgate.netrilem.net However, cements activated with these salts often exhibit slower strength development at early ages. nih.govmdpi.com
Research has demonstrated the feasibility of producing alkali-activated hybrid cements using fly ash (FA) and construction and demolition wastes (CDW) with sodium sulfate and sodium carbonate as activators. mdpi.comnih.gov In these systems, the interaction between the activators and the aluminosilicate (B74896) precursors leads to the formation of strength-giving phases. researchgate.net For instance, the activation of slag with sodium sulfate typically forms a calcium-aluminosilicate-hydrate (C-A-S-H) type gel and ettringite. rilem.net In sodium carbonate-activated systems, the reaction initially forms calcium and sodium-calcium carbonates, which contribute to the densification of the material's structure over time. rilem.netnih.gov
Studies show that hybrid cements activated with 2-6% sodium sulfate can achieve compressive strengths up to 31 MPa in 28 days, while those activated with 5-10% sodium carbonate can reach up to 22 MPa in the same period. nih.govresearchgate.net The addition of other components like reactive magnesium oxide can accelerate the hydration process and improve mechanical properties by raising the pH of the paste. nih.gov By utilizing industrial wastes, these cements not only reduce landfill burden but also offer a lower carbon footprint, making them a cornerstone of modern sustainable construction. frontiersin.orgcivilejournal.org
Table 1: Compressive Strength of Alkali-Activated Hybrid Cements
This table displays the 28-day compressive strength of hybrid cements made from Fly Ash (FA) or Construction and Demolition Waste (CDW) mixed with Ordinary Portland Cement (OPC) and activated by either Sodium Sulfate or Sodium Carbonate.
| Optimal Mixture | Activator | Compressive Strength (28 days) |
| FA/30OPC-4%Na₂SO₄ | 4% Sodium Sulfate | Up to 31 MPa |
| CDW/30OPC-4%Na₂SO₄ | 4% Sodium Sulfate | Up to 31 MPa |
| FA/30OPC-10%Na₂CO₃ | 10% Sodium Carbonate | Up to 22 MPa |
| CDW/30OPC-10%Na₂CO₃ | 10% Sodium Carbonate | Up to 22 MPa |
Source: nih.govresearchgate.net
Additive Roles in Pyrometallurgical Processes, e.g., Reduction-Roasting of Titania Iron Sand
In the field of pyrometallurgy, sodium carbonate and sodium sulfate are employed as additives to improve the efficiency of metal extraction from ores through processes like reduction-roasting. A notable example is their use in processing titania iron sand, a mineral containing valuable titanium and iron oxides. e3s-conferences.orge3s-conferences.org
The primary goal in treating titania iron sand is to separate the iron and titanium components. During reduction-roasting, sodium carbonate acts as a flux. It reacts with impurities, such as aluminum oxide (Al₂O₃), to form water-soluble compounds like sodium aluminate (NaAlO₂). e3s-conferences.orgresearchgate.net This compound can then be easily removed during a subsequent quenching or leaching step, effectively purifying the remaining material. researchgate.net
Sodium sulfate, on the other hand, enhances the reduction process itself. e3s-conferences.org Its addition can increase the content of titano-magnetite (Fe₂TiO₄-Fe₃O₄), a desired magnetic compound. e3s-conferences.org It is believed that sodium sulfate reacts with the carbon reductant to produce carbon monoxide (CO) gas, which is a crucial reducing agent in the furnace. researchgate.net Research on titania iron sand from Sukabumi, West Java, showed that the addition of sodium sulfate significantly increased the titano-magnetite content. e3s-conferences.org The effect was optimized at a specific concentration; an addition of 15% sodium sulfate yielded a titano-magnetite content of 46.9%. e3s-conferences.orge3s-conferences.orgresearchgate.net The use of these additives has also been explored in the processing of other ores, such as nickel laterite and nickel slag, to enhance the recovery of valuable metals like nickel and iron. aip.orguctm.edu
Table 2: Effect of Sodium Sulfate Addition on Titano-Magnetite Content in Reduction-Roasting
This table shows the semi-quantitative analysis results of titano-magnetite content in iron sand after a reduction-roasting process with varying percentages of sodium sulfate added.
| Sodium Sulfate (Na₂SO₄) Addition (% by weight) | Resulting Titano-Magnetite (Fe₂TiO₄-Fe₃O₄) Content (%) |
| 5% | Data not specified |
| 15% | 46.9% |
| 25% | Lower than optimum |
Source: e3s-conferences.orge3s-conferences.orgresearchgate.net
Synthesis of Specialized Sodium Compounds (e.g., Sodium Percarbonate)
Sodium carbonate and sodium sulfate are also integral to the synthesis of other commercially important sodium compounds, such as sodium percarbonate (Na₂CO₃·1.5H₂O₂). Sodium percarbonate is an eco-friendly bleaching and oxidizing agent valued for its use in detergents and disinfectants. j-hest.web.id
In the common "wet method" of synthesizing sodium percarbonate, an aqueous solution of sodium carbonate is reacted with hydrogen peroxide. j-hest.web.idscielo.org.ar In this process, sodium sulfate (or sodium chloride) is often added to the reaction mixture. scielo.org.argoogle.com Its primary function is to act as a "salting-out" agent. By increasing the ionic strength of the solution, sodium sulfate reduces the solubility of the sodium percarbonate product. scielo.org.argoogle.com
This reduction in solubility is crucial for achieving a higher yield and for optimizing the crystallization of the final product. google.com The process results in the precipitation of crystalline sodium percarbonate, which can then be separated from the reaction mixture through filtration or centrifugation. scielo.org.arwipo.int The presence of sodium sulfate helps ensure that the product is recovered efficiently, minimizing losses. google.com Research indicates that optimizing reaction parameters, including the mass ratio of reactants and the use of stabilizers, is key to producing a high-quality product with a high content of active oxygen. j-hest.web.idgoogle.com
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing sodium carbonate sulfate compounds, and how can purity be ensured?
- Methodology : Precipitation reactions are commonly used. For example, mixing stoichiometric amounts of sodium carbonate (Na₂CO₃) and sodium sulfate (Na₂SO₄) under controlled pH and temperature conditions yields this compound complexes.
- Purity Assurance : Characterize products via X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. Filtering and washing precipitates with deionized water removes residual ions .
- Key Variables : Monitor ionic strength and reaction kinetics to avoid unintended byproducts like sodium bicarbonate (NaHCO₃) or hydrated sulfates .
Q. How can researchers confirm the stoichiometric ratios of sodium, carbonate, and sulfate ions in synthesized compounds?
- Analytical Approach : Use ion chromatography (IC) to quantify carbonate (CO₃²⁻) and sulfate (SO₄²⁻) concentrations. Complement with thermogravimetric analysis (TGA) to determine hydration states and thermal stability .
- Validation : Compare experimental results with theoretical values from NIST thermochemical data (e.g., enthalpy of formation, phase transitions) .
Q. What are the best practices for designing experiments to study ion-exchange interactions between this compound and divalent cations (e.g., Ca²⁺, Mg²⁺)?
- Experimental Design :
Prepare standardized solutions of this compound and target cations.
Use batch adsorption experiments with varying pH (4–10) and ionic strength (0.01–1.0 M).
Analyze equilibrium concentrations via atomic absorption spectroscopy (AAS) .
- Data Interpretation : Apply Langmuir or Freundlich isotherm models to quantify adsorption capacity and affinity .
Advanced Research Questions
Q. How can multivariate optimization techniques (e.g., Plackett-Burman, CCD) improve the synthesis of this compound composites for specific applications?
- Screening : Use Plackett-Burman (P-B) designs to identify critical factors (e.g., reactant molar ratios, temperature, agitation rate) from a pool of variables. Conduct 12–16 experimental runs with high/low levels for each factor .
- Optimization : Apply central composite design (CCD) with 5-level coding (−α, −1, 0, +1, +α) to refine interactions between screened factors. Analyze response surfaces to maximize yield or minimize impurities .
- Case Study : In bioprocessing, P-B designs reduced sulfate interference in fermentation media by optimizing abiotic factors (pH, temperature) and biotic factors (microbial activity) .
Q. How should researchers resolve contradictions in solubility data for this compound across different ionic matrices?
- Problem : Solubility discrepancies arise in carbonate-rich vs. sulfate-dominated systems due to ion pairing or double-salt formation (e.g., Na₂CO₃·Na₂SO₄).
- Resolution :
Conduct solubility experiments in controlled ionic matrices (e.g., NaNO₃ background electrolyte).
Use spectroscopic techniques (Raman, FTIR) to identify ion-pairing interactions.
Reference thermodynamic databases (e.g., NIST) to validate activity coefficients .
Q. What advanced characterization techniques are critical for probing the thermal decomposition pathways of this compound?
- Techniques :
- High-temperature XRD : Track phase transitions (e.g., Na₂CO₃ → Na₂O + CO₂) and sulfate decomposition (Na₂SO₄ → Na₂O + SO₃) .
- Mass spectrometry (MS) : Monitor gas evolution (CO₂, SO₂) during decomposition to infer reaction mechanisms.
Q. How can mechanistic studies clarify the role of this compound in sulfate-reducing microbial systems?
- Experimental Framework :
Cultivate sulfate-reducing bacteria (SRB) in media containing this compound as the sole sulfur source.
Measure sulfate depletion rates via ion chromatography and correlate with microbial growth (OD₆₀₀).
Use isotopic labeling (³⁴S) to trace sulfur assimilation pathways .
- Advanced Analysis : Metagenomic sequencing to identify SRB species and enzymes (e.g., APS reductase) involved in sulfate metabolism .
Methodological Guidelines
- Data Reporting : Adhere to ICH guidelines for accurate, traceable data recording. Ensure raw data (e.g., chromatograms, spectra) are archived with metadata (e.g., instrument parameters, calibration curves) .
- Error Analysis : Quantify uncertainties in measurements (e.g., ±2% for IC, ±0.5°C for temperature) and propagate errors in derived parameters (e.g., solubility constants) .
- Ethical Compliance : Avoid direct replication of methods from non-peer-reviewed sources (e.g., blogs, commercial websites). Cite protocols from authoritative journals or handbooks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
